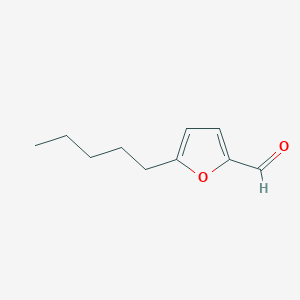

5-Pentylfuran-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

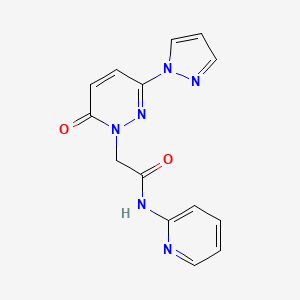

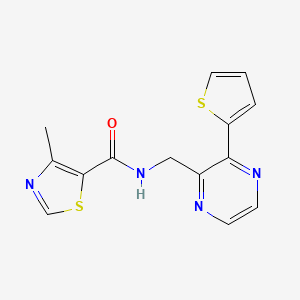

5-Pentylfuran-2-carbaldehyde is a chemical compound with the CAS Number: 68532-62-7 . It has a molecular weight of 166.22 and is a liquid at room temperature . This compound has become increasingly important in scientific research in recent years.

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14O2/c1-2-3-4-5-9-6-7-10 (8-11)12-9/h6-8H,2-5H2,1H3 . This indicates that the compound has a furan ring with a pentyl group and a carbaldehyde group attached to it.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Catalytic Reduction of Biomass-Derived Furanic Compounds

Research on biomass-derived furanic compounds like 5-Pentylfuran-2-carbaldehyde focuses on their catalytic reduction using hydrogen over heterogeneous catalysts. This process is pivotal for converting oxygen-rich compounds into valuable chemicals and fuels. Studies have shown the feasibility of selectively producing a range of products, including alcohols and furans, through hydrogenation and rearrangement reactions, underscoring the compound's significance in biorefinery applications (Nakagawa, Tamura, & Tomishige, 2013).

Atmospheric Degradation of Alkylfurans

The atmospheric chemistry of alkyl derivatives of furan, including this compound, has been explored to understand their reactions with chlorine atoms. These reactions are crucial for assessing the environmental fate of these compounds. Major products identified include various chlorinated and oxidized derivatives, highlighting the compound's role in atmospheric degradation processes and its impact on air quality (Villanueva et al., 2009).

Maillard Reaction Under Physiological Conditions

This compound has been detected as a product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during the cooking of foods. This discovery under physiological conditions suggests the compound's relevance in understanding the complexities of food chemistry and its potential effects on nutrition and health (Njoroge, Sayre, & Monnier, 1987).

Cytotoxic Activity of Heterocyclic Aldehydes

Studies have also explored the synthesis and cytotoxic activity of silacycloalkyl-substituted heterocyclic aldehydes, including derivatives of this compound. These compounds have shown promising in vitro antitumor activity against various cancer cell lines, offering insights into the development of new therapeutic agents (Lukevics et al., 2005).

Synthesis of Pyrrole-2-Carbaldehydes

Research on the synthesis of pyrrole-2-carbaldehydes, which are structurally related to this compound, has provided new methodologies for the preparation of these compounds. Such studies are fundamental for advancing synthetic chemistry and developing novel compounds with potential applications in various industries (Petrova et al., 2014).

Safety and Hazards

Future Directions

While specific future directions for the study of 5-Pentylfuran-2-carbaldehyde are not mentioned in the literature, the increasing importance of furan derivatives in scientific research suggests that further studies on the synthesis, properties, and applications of these compounds, including this compound, are likely .

Mechanism of Action

Target of Action

Furan derivatives, in general, have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Furan derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Furan derivatives are known to have a wide range of biological and pharmacological effects .

Biochemical Analysis

Biochemical Properties

Furan derivatives are known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Molecular Mechanism

It is known that furan derivatives can undergo a variety of chemical reactions, including nucleophilic substitution and ring-opening reactions . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that furan derivatives can be synthesized in a one-step process using adapted Vilsmeier conditions .

Metabolic Pathways

Furan derivatives are known to be involved in a variety of metabolic pathways, including the 2-Oxocarboxylic acid metabolism pathway, which provides important precursors for alkaloid synthesis .

Properties

IUPAC Name |

5-pentylfuran-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-3-4-5-9-6-7-10(8-11)12-9/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQLNCPOJXZEMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(O1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68532-62-7 |

Source

|

| Record name | 5-pentylfuran-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2921913.png)

![5-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2921917.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2921919.png)

![N-(2-chloro-4-fluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2921923.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea](/img/structure/B2921924.png)

![3-(2-chlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2921925.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2921927.png)

![N'-(2-cyanophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2921932.png)